N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group attached to both the nitrogen atom and the oxadiazole ring, as well as an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline typically involves the reaction of aniline derivatives with ethyl-substituted oxadiazoles. One common method involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but has different substituents.
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds have similar structures but differ in the position and type of substituents.
Uniqueness
N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
741187-03-1 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline |
InChI |
InChI=1S/C12H15N3O/c1-3-11-14-12(15-16-11)9-5-7-10(8-6-9)13-4-2/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
ZWEPNTKLOKSNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.